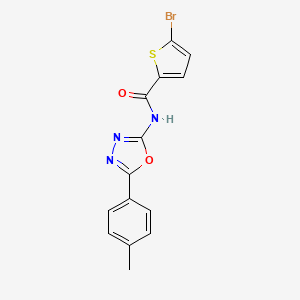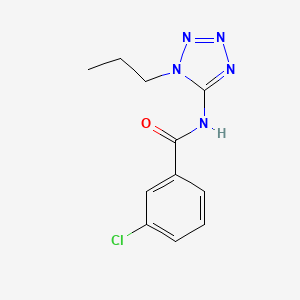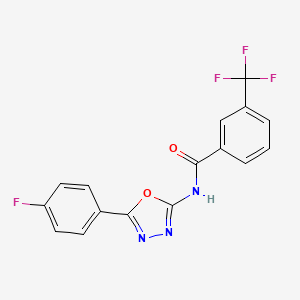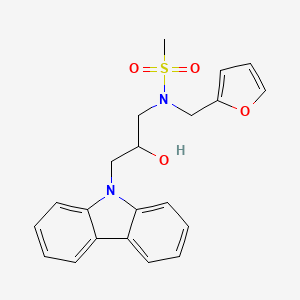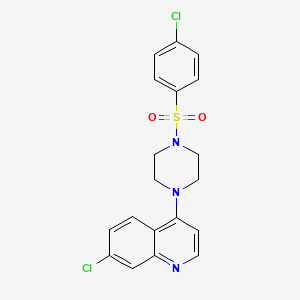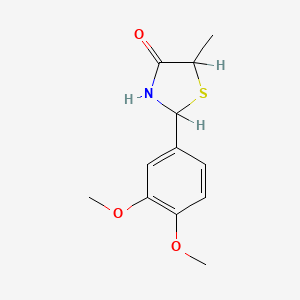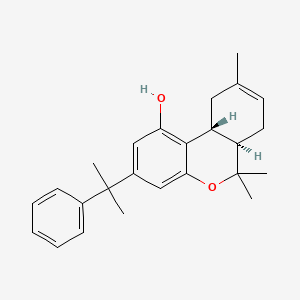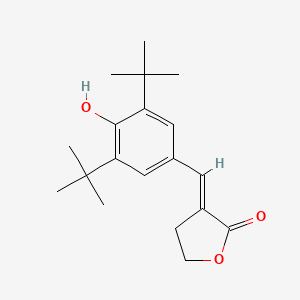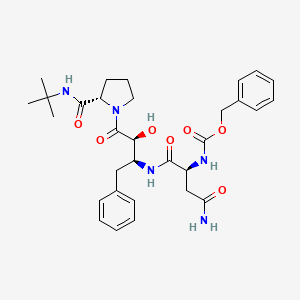
Kni-102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-102 is a novel tripeptide compound known for its potent anti-Human Immunodeficiency Virus (HIV) activity. It functions as an inhibitor of the HIV protease enzyme, which is crucial for the maturation and replication of the virus. The compound contains allophenylnorstatine, a transition-state mimic that enhances its inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNI-102 involves the incorporation of allophenylnorstatine into a tripeptide structure. The key steps include:
Formation of Allophenylnorstatine: This involves the reaction of phenylalanine derivatives with specific reagents to introduce the hydroxyl and amino groups.
Peptide Coupling: The allophenylnorstatine is then coupled with other amino acids, such as asparagine and proline, using peptide coupling reagents like carbodiimides.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
KNI-102 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in allophenylnorstatine can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the peptide bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
KNI-102 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.
Biology: Investigated for its role in inhibiting HIV protease and its effects on viral replication.
Medicine: Explored as a potential therapeutic agent for treating HIV infections.
Industry: Utilized in the development of anti-HIV drugs and related pharmaceutical research.
Mechanism of Action
KNI-102 exerts its effects by inhibiting the HIV protease enzyme. The allophenylnorstatine moiety mimics the transition state of the enzyme’s natural substrate, binding tightly to the active site. This prevents the protease from processing viral polyproteins, thereby inhibiting viral maturation and replication .
Comparison with Similar Compounds
Similar Compounds
KNI-272: Another tripeptide HIV protease inhibitor with a similar structure but different amino acid composition.
Saquinavir: A well-known HIV protease inhibitor with a different chemical structure but similar mechanism of action.
Indinavir: Another HIV protease inhibitor with a distinct structure and pharmacokinetic profile.
Uniqueness of KNI-102
This compound is unique due to its incorporation of allophenylnorstatine, which provides a high degree of selectivity and potency against HIV protease. Its simple chemical structure and stability make it valuable for developing metabolically stable anti-HIV drugs .
Properties
CAS No. |
139694-65-8 |
|---|---|
Molecular Formula |
C31H41N5O7 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |
InChI Key |
XCVUOCMQYKSJJR-IGRGDXOOSA-N |
SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Appearance |
Solid powder |
Key on ui other cas no. |
139694-65-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


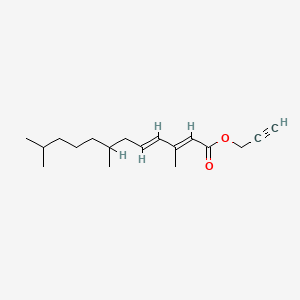
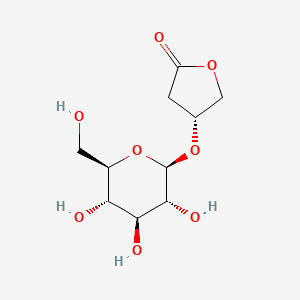
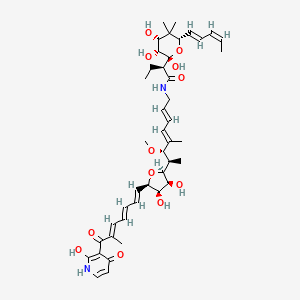
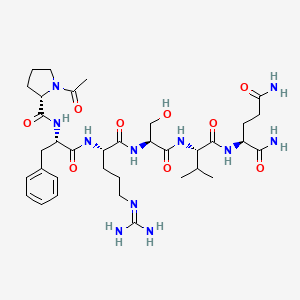
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)
